![molecular formula C11H8Cl2N2O2 B4430816 N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430816.png)
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as DCMIX, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the isoxazole family and has been extensively studied for its potential applications in various fields, including neuroscience and cancer research.
Mechanism of Action
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in calcium influx into the cell, which is necessary for the activation of signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on the NMDA receptor, this compound has also been shown to modulate the activity of other ion channels and receptors, including the AMPA receptor and the GABA receptor. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating neuroinflammatory conditions.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, this compound is a potent inhibitor of the NMDA receptor, which can have unintended effects on neuronal function. Additionally, this compound is not selective for the NMDA receptor and can also inhibit other ion channels and receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of more selective NMDA receptor inhibitors that do not have off-target effects. Another area of interest is the investigation of this compound's potential anti-cancer properties, including its mechanism of action and efficacy in animal models. Additionally, this compound has been investigated for its potential use in treating neuroinflammatory conditions, and further research in this area could lead to the development of new treatments for these conditions.
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has been studied for its potential applications in neuroscience research. It has been shown to act as a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to induce cell death in cancer cells.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-5-7(12)2-3-8(9)13/h2-5H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOBPZOMJXFYHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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